
2,5,6-Trifluoro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,6-Trifluoro-1H-indole is a fluorinated indole derivative. Indole compounds are widely found in nature and are known for their bioactivity, making them significant in various fields such as medicine, food additives, and other industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trifluoro-1H-indole can be achieved through various methods. One efficient method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces trifluoromethyl groups to the indole at the C2 position under mild conditions . Another approach involves the use of trifluoromethyl hypofluorite (CF3OF) for the electrophilic fluorination of indoles .
Industrial Production Methods: Industrial production of fluorinated indoles often employs scalable and cost-effective methods. The use of CF3SO2Na is particularly advantageous due to its low toxicity and ease of handling . Additionally, the use of Selectfluor and other fluorinating agents can be adapted for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2,5,6-Trifluoro-1H-indole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, FeSO4, DMSO
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: CF3I, CF3SO2Na, Selectfluor
Major Products: The major products formed from these reactions include various trifluoromethylated indole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2,5,6-Trifluoro-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s bioactivity makes it useful in studying biological pathways and interactions.
Industry: The compound is used in the development of materials with enhanced stability and lipophilicity.
Mecanismo De Acción
The mechanism by which 2,5,6-Trifluoro-1H-indole exerts its effects involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, increasing its efficacy in medicinal applications. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects .
Comparación Con Compuestos Similares
- 2-Fluoroindole
- 3-Fluoroindole
- 5-Fluoroindole
- 6-Fluoroindole
Comparison: Compared to other fluorinated indoles, 2,5,6-Trifluoro-1H-indole is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its chemical and biological properties. This makes it more effective in applications requiring high stability and lipophilicity .
Propiedades
Fórmula molecular |
C8H4F3N |
|---|---|
Peso molecular |
171.12 g/mol |
Nombre IUPAC |
2,5,6-trifluoro-1H-indole |
InChI |
InChI=1S/C8H4F3N/c9-5-1-4-2-8(11)12-7(4)3-6(5)10/h1-3,12H |
Clave InChI |
WLXCTQZFOHIOHT-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(NC2=CC(=C1F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12866965.png)



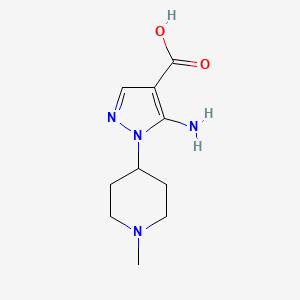

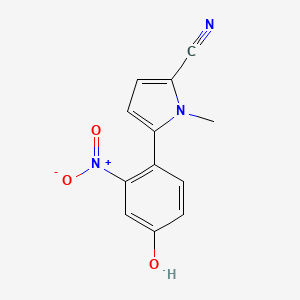
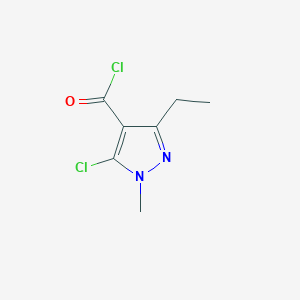
![2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12867016.png)
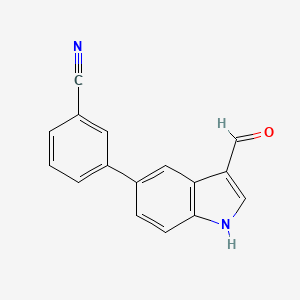
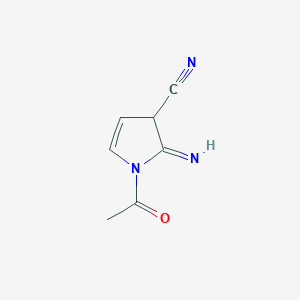
![1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867032.png)
![Ethyl (S)-2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate](/img/structure/B12867046.png)
